molecular formula C10H19Cl2N3S B12420703 Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)

Cat. No.: B12420703
M. Wt: 287.27 g/mol
InChI Key: QMNWXHSYPXQFSK-XQQJYEBGSA-N
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Description

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a deuterated form of pramipexole, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). The deuterated version is designed to enhance the pharmacokinetic properties of the original compound, potentially offering improved therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically deuterated analogs of pramipexole, which retain the pharmacological properties of the original compound but with enhanced stability and reduced metabolic degradation .

Scientific Research Applications

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are involved in the regulation of movement and coordination. By stimulating these receptors, the compound helps alleviate the symptoms of Parkinson’s disease and RLS. Additionally, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts .

Properties

Molecular Formula

C10H19Cl2N3S

Molecular Weight

287.27 g/mol

IUPAC Name

(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3;;

InChI Key

QMNWXHSYPXQFSK-XQQJYEBGSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Origin of Product

United States

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